RAC-TERT-BUTYL N-[(1R,3R,4R)-3-AMINO-4-HYDROXYCYCLOPENTYL]CARBAMATE
Description
RAC-TERT-BUTYL N-[(1R,3R,4R)-3-AMINO-4-HYDROXYCYCLOPENTYL]CARBAMATE is a carbamate-protected cyclopentane derivative featuring a racemic mixture of stereoisomers. Its structure includes a cyclopentyl backbone with amino (-NH₂) and hydroxyl (-OH) groups at the 3- and 4-positions, respectively, in the (1R,3R,4R) configuration, and a tert-butoxycarbonyl (Boc) protecting group. This compound serves as a critical intermediate in organic synthesis, particularly in pharmaceutical research, where carbamates are employed to protect amines during multi-step reactions. Its stereochemical complexity and functional group arrangement make it structurally distinct from related compounds, as discussed below .
Properties
IUPAC Name |
tert-butyl N-[(1R,3R,4R)-3-amino-4-hydroxycyclopentyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O3/c1-10(2,3)15-9(14)12-6-4-7(11)8(13)5-6/h6-8,13H,4-5,11H2,1-3H3,(H,12,14)/t6-,7-,8-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNEXHWARGWXLLI-BWZBUEFSSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC(C(C1)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1C[C@H]([C@@H](C1)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of RAC-TERT-BUTYL N-[(1R,3R,4R)-3-AMINO-4-HYDROXYCYCLOPENTYL]CARBAMATE typically involves the reaction of tert-butyl carbamate with a cyclopentylamine derivative under controlled conditions . The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, and a suitable solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the process .
Chemical Reactions Analysis
Types of Reactions
RAC-TERT-BUTYL N-[(1R,3R,4R)-3-AMINO-4-HYDROXYCYCLOPENTYL]CARBAMATE undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbamate group can be reduced to an amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Conditions involving alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions include ketones, aldehydes, primary amines, and substituted carbamates .
Scientific Research Applications
RAC-TERT-BUTYL N-[(1R,3R,4R)-3-AMINO-4-HYDROXYCYCLOPENTYL]CARBAMATE has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential role in enzyme inhibition and protein binding.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of RAC-TERT-BUTYL N-[(1R,3R,4R)-3-AMINO-4-HYDROXYCYCLOPENTYL]CARBAMATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. This interaction can disrupt normal biochemical pathways, leading to the desired therapeutic or biological effect .
Comparison with Similar Compounds
Key Observations :
Stereochemical Complexity : The racemic nature of the target compound contrasts with enantiomerically pure analogs like (1R,3R)-3-hydroxycyclopentyl carbamate, which may exhibit distinct biological interactions due to chiral specificity .
Ring Saturation : The compound 259133-23-8 features a cyclopentene ring (unsaturated), altering conformational flexibility compared to saturated cyclopentyl derivatives .
Implications of Structural Differences
Synthetic Utility: The Boc group in all compounds ensures amine protection during synthesis. However, the presence of both amino and hydroxyl groups in the target compound may necessitate orthogonal protection strategies to prevent cross-reactivity . The unsaturated cyclopentene derivative (259133-23-8) is more reactive toward electrophilic additions, offering pathways for further functionalization .
Physicochemical Properties: The hydroxyl and amino groups in the target compound increase hydrophilicity compared to analogs with only a hydroxyl group. This could enhance solubility in polar solvents, critical for drug formulation. Stereoisomerism (e.g., 1R,3R vs. 1R,3S) influences molecular packing and crystallinity, as evidenced by the use of SHELX software for crystallographic analysis in related studies .
The amino-hydroxyl motif in the target compound may mimic transition states in enzymatic reactions, a common strategy in inhibitor design.
Research Context and Limitations
- Structural Analysis : Tools like SHELX have been critical in resolving the stereochemistry of such compounds, though the racemic nature of the target complicates crystallographic studies .
- Data Gaps: Limited published data on thermodynamic stability, binding affinities, or pharmacokinetics restrict a deeper functional comparison. Further studies are needed to correlate structural features with biological activity.
Biological Activity
RAC-TERT-BUTYL N-[(1R,3R,4R)-3-AMINO-4-HYDROXYCYCLOPENTYL]CARBAMATE is a compound with potential therapeutic applications due to its unique structural properties. This article delves into its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the presence of a tert-butyl group and a carbamate functional group attached to a cyclopentyl structure. Its molecular formula is , with a molecular weight of approximately 215.29 g/mol. The specific stereochemistry at the amino and hydroxyl groups contributes to its biological activity.
Research indicates that this compound may exhibit several mechanisms of action:
- Antimicrobial Activity : Preliminary studies suggest that this compound demonstrates significant antimicrobial properties against various bacterial strains. It has been shown to inhibit the growth of Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae, with minimum inhibitory concentrations (MICs) reported below 0.4 µg/ml.
- Neuroprotective Effects : The compound has also been investigated for its potential neuroprotective effects. In vitro studies indicate that it can protect astrocytes from amyloid-beta (Aβ) induced toxicity, potentially through the inhibition of inflammatory cytokines such as TNF-α and IL-6 .
Biological Activity Data Table
Case Studies
- Antimicrobial Efficacy : In a study examining the antimicrobial properties of various carbamate derivatives, this compound was found to possess superior activity compared to other similar compounds. The study highlighted its potential as a lead compound for developing new antibiotics targeting resistant bacterial strains.
- Neuroprotective Mechanism : A recent investigation into the neuroprotective effects of this compound demonstrated that it could significantly improve cell viability in astrocytes exposed to Aβ peptides. The treatment resulted in a notable reduction in cell death compared to untreated controls, suggesting its potential application in Alzheimer's disease therapy .
Q & A
Q. What are the common synthetic routes for this compound?
The compound is typically synthesized via carbamate formation using tert-butyl chloroformate and a stereospecific cyclopentylamine derivative under basic conditions. Key steps include:
- Amine Protection : Reaction of the cyclopentylamine intermediate with tert-butyl chloroformate to form the carbamate group (yields ~85%) .
- Hydroxyl Group Introduction : Controlled oxidation or hydroxylation of the cyclopentane ring, often requiring low temperatures (e.g., –20°C) to minimize epimerization .
- Purification : Column chromatography or recrystallization to isolate the diastereomerically pure product .
Q. Which analytical techniques confirm its structure and purity?
Q. What functional groups dictate its reactivity?
The tertiary carbamate (Boc group) provides steric protection for the amine, while the hydroxyl and amino groups on the cyclopentane ring enable hydrogen bonding and nucleophilic reactivity. These groups influence its role as a chiral building block in peptide mimetics .
Q. How does it compare to other cyclopentane carbamates?
Structural analogs (e.g., tert-butyl N-[(1S,3R,4S)-3-amino-4-(hydroxymethyl)cyclopentyl]carbamate) differ in stereochemistry or substituents, leading to variations in solubility and biological target affinity .
Advanced Research Questions
Q. How does stereochemistry impact its biological and chemical properties?
The 1R,3R,4R configuration creates a rigid cyclopentane scaffold, favoring interactions with enantioselective enzymes or receptors. For example:
- Enzyme Binding : The hydroxyl group’s spatial orientation affects hydrogen-bonding networks in active sites .
- Synthetic Byproducts : Cis-isomers (e.g., cis-3-amino-4-hydroxycyclopentyl derivatives) show reduced biological activity, necessitating chiral resolution techniques .
Q. How can synthetic yields be optimized amid contradictory reports?
Discrepancies in yields (e.g., 75–90% ) arise from reaction conditions:
- Temperature : Lower temperatures (–20°C to 0°C) suppress side reactions during carbamate formation .
- Catalysts : Palladium or enzyme-mediated catalysis improves regioselectivity in hydroxylation steps .
Q. What strategies enable selective functionalization of amino/hydroxy groups?
- Amino Group : Boc deprotection with TFA allows conjugation to fluorescent tags or pharmacophores .
- Hydroxy Group : Mitsunobu reactions introduce alkyl/aryl groups without racemization .
Q. Which computational methods predict its bioactivity?
- Molecular Docking : Models interactions with targets like G-protein-coupled receptors (GPCRs) using software such as AutoDock .
- QM/MM Simulations : Assesses transition-state stabilization in enzyme inhibition (e.g., cyclooxygenase) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
